molecular formula C20H21FN4O2 B1680818 Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans- CAS No. 193551-21-2

Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-

Cat. No. B1680818
M. Wt: 368.4 g/mol
InChI Key: ZQUSFAUAYSEREK-WKILWMFISA-N
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Description

SB 239063 is a selective p38 MAPK inhibitor (IC50 = 44 nM for recombinant purified p38α). It displays greater than 220-fold selectivity for p38 MAPK over ERK, JNK1, and other kinases. SB 239063 has been shown to reduce inflammatory cytokine production in lipopolysaccharide-stimulated human peripheral blood monocytes (IC50s = 0.12 and 0.35 µM, respectively for IL-1 and TNF-α) and is neuroprotective following oral administration in a rat model of cerebral focal ischemia.
SB239063 is a potent p38MAPK inhibitor. SB 239063 had an IC of 44 nM for inhibition of recombinant purified human p38alpha. In lipopolysaccharide-stimulated human peripheral blood monocytes, SB 239063 inhibited interleukin-1 and tumor necrosis factor-alpha production (IC values = 0.12 and 0.35 microM, respectively). SB 239063 may be useful for the treatment of asthma and other inflammatory disorders.

Scientific Research Applications

Synthesis and Chemical Properties

  • Transphobia Effect in Heteroleptic NHC Cycloplatinated Complexes: An improved method for the synthesis of 1-(4-cyanophenyl)-1H-imidazol and its subsequent use to prepare N-heterocyclic carbene (NHC) cycloplatinated compounds showcases the synthetic versatility of related structures. These complexes have been studied for their geometric configurations and the trans influence in σ Pt-C bonds, highlighting the chemical behavior of such complexes under various conditions (Fuertes, Chueca, & Sicilia, 2015).
  • Novel Tetracyclic Imidazo[1,2-a]pyridine Derivatives: A study focused on the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives through intramolecular nucleophilic aromatic substitution demonstrates the chemical reactivity of cyclohexanol analogues under basic conditions. This research illustrates the potential for creating complex structures from simpler cyclohexanol derivatives (Changunda et al., 2020).

Spectral and Physical Properties

  • Spectral Properties of Y-Shaped Donor-Acceptor Push-Pull Imidazole-based Fluorophores: An investigation into the spectral properties of Y-shaped fluorophores, which include an imidazole ring similar to the core structure of the cyclohexanol derivative, sheds light on their photophysical behavior. These findings are relevant for understanding the optical properties of cyclohexanol derivatives and their potential use in fluorescent materials (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).

Pharmacological Applications

  • SB-239063 as a P38 MAP Kinase Inhibitor: Research on SB-239063, a structurally related compound, has provided insights into its pharmacokinetic profile and species-specific reversible isomerization. This study is significant for understanding the metabolic behavior of similar cyclohexanol derivatives in various animal models, which is crucial for drug development processes (Ward et al., 2001).

properties

IUPAC Name

4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSFAUAYSEREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274455
Record name SB 239063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-

CAS RN

193551-21-2
Record name SB 239063
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 239063
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-239063
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
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Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
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Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
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Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
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Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
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Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-

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